molecular formula C14H11NO4 B6336877 5-(3-Methoxycarbonylphenyl)-picolinic acid CAS No. 1242339-64-5

5-(3-Methoxycarbonylphenyl)-picolinic acid

Cat. No.: B6336877
CAS No.: 1242339-64-5
M. Wt: 257.24 g/mol
InChI Key: UXCVQRSCAMYBOU-UHFFFAOYSA-N
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Description

5-(3-Methoxycarbonylphenyl)-picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a picolinic acid moiety substituted with a 3-methoxycarbonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxycarbonylphenyl)-picolinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available picolinic acid and 3-methoxycarbonylbenzene.

    Coupling Reaction: The key step involves a coupling reaction between picolinic acid and 3-methoxycarbonylbenzene. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., dimethylformamide) under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and recycling of catalysts to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxycarbonylphenyl)-picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require strong acids (e.g., sulfuric acid) or halogenating agents (e.g., chlorine gas).

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

5-(3-Methoxycarbonylphenyl)-picolinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibitors or as a ligand in coordination chemistry.

    Industry: It can be used in the production of advanced materials, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 5-(3-Methoxycarbonylphenyl)-picolinic acid depends on its specific application:

    Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalysis.

    Ligand Binding: In coordination chemistry, it can act as a ligand, forming complexes with metal ions and influencing their reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxycarbonylphenylboronic acid
  • 4-Formylphenylboronic acid
  • 3-Formylphenylboronic acid

Uniqueness

5-(3-Methoxycarbonylphenyl)-picolinic acid is unique due to the presence of both a picolinic acid moiety and a methoxycarbonylphenyl group. This combination imparts distinct chemical properties, such as enhanced binding affinity to certain metal ions and potential biological activity.

Properties

IUPAC Name

5-(3-methoxycarbonylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-19-14(18)10-4-2-3-9(7-10)11-5-6-12(13(16)17)15-8-11/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCVQRSCAMYBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679308
Record name 5-[3-(Methoxycarbonyl)phenyl]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242339-64-5
Record name 5-[3-(Methoxycarbonyl)phenyl]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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